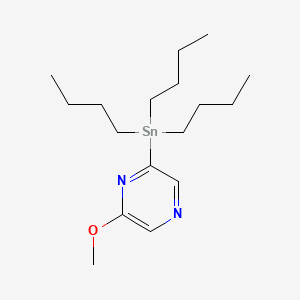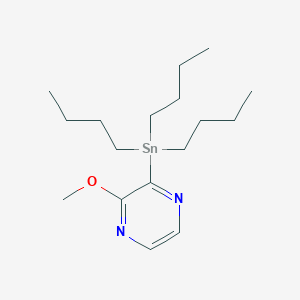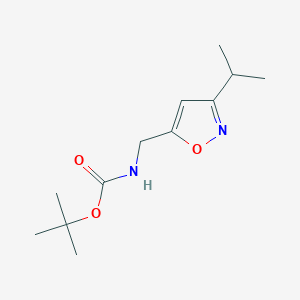
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide (NPCA) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 91-93°C and is soluble in water. NPCA is used in a variety of biochemical and physiological studies and has a number of advantages and limitations when used as a lab reagent.
Mecanismo De Acción
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide binds to a variety of receptors, including the nicotinic acetylcholine receptor. This binding causes a conformational change in the receptor, which triggers a signaling cascade that leads to the release of neurotransmitters. N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide also binds to tyrosinase, an enzyme involved in the synthesis of melanin, and inhibits its activity.
Biochemical and Physiological Effects
The binding of N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide to the nicotinic acetylcholine receptor can lead to a variety of biochemical and physiological effects. It can stimulate the release of neurotransmitters, such as acetylcholine, which can lead to increased muscle contraction and increased heart rate. It can also reduce inflammation and pain, as well as regulate the immune system. In addition, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has been found to inhibit tyrosinase activity, which can lead to decreased melanin production and a decrease in skin pigmentation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has a number of advantages when used as a reagent in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also soluble in water, which makes it easy to work with. However, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide also has a number of limitations. It is relatively expensive, and it is not very soluble in organic solvents. In addition, it can be toxic if ingested or inhaled, so it must be handled with care.
Direcciones Futuras
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide has a number of potential future applications in scientific research and laboratory experiments. It could be used to study the effects of receptor-ligand interactions on a variety of physiological processes, such as inflammation, pain, and immune response. It could also be used to study the effects of tyrosinase inhibition on melanin production. In addition, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide could be used to study the effects of drugs on the nicotinic acetylcholine receptor and other receptors. Finally, N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide could be used to study the effects of environmental pollutants on the nicotinic acetylcholine receptor and other receptors.
Métodos De Síntesis
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide can be synthesized with a two-step procedure. The first step involves the reaction of 4-aminophenol and 2-chlorophenol in the presence of acetic anhydride. This reaction yields N-(4-aminophenyl)-2-(2-chlorophenoxy)acetamide and acetic acid as byproducts. The second step involves the purification of the product using recrystallization from aqueous ethanol.
Aplicaciones Científicas De Investigación
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as 4-chloro-2-nitrophenoxyacetic acid, and as a substrate for the enzyme acetylcholinesterase. It is also used as a substrate for the enzyme tyrosinase, which is involved in the synthesis of melanin. N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide is also used in the study of receptor-ligand interactions, as it has been found to bind to a variety of receptors, including the nicotinic acetylcholine receptor.
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-3-1-2-4-13(12)19-9-14(18)17-11-7-5-10(16)6-8-11/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNZSNJGLVHTSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(2-chlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














